molecular formula C8H13NO B13482932 2-Azaspiro[4.4]nonan-7-one

2-Azaspiro[4.4]nonan-7-one

Cat. No.: B13482932
M. Wt: 139.19 g/mol
InChI Key: MPUTVTNRBPJRHF-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonan-7-one is a spirocyclic compound of high interest in medicinal and synthetic chemistry. It features a pyrrolidine ring spiro-fused to a cyclopentane ring, creating a three-dimensional, rigid scaffold that is highly valuable for exploring novel chemical space in drug design . The ketone functional group at the 7-position provides a versatile handle for synthetic elaboration, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The 2-azaspiro[4.4]nonane structure is a key component in bioactive molecules and is found in several bioactive natural products, including alkaloids . This scaffold is considered a privileged structure in medicinal chemistry due to its conformational rigidity and high fraction of sp3-hybridized atoms (Fsp3), which can improve solubility and success rates in drug development . Recent research has demonstrated that integrating the 2-azaspiro[4.4]nonane periphery into molecular frameworks can yield compounds with potent biological activity. For instance, novel ciprofloxacin congeners featuring this spirocyclic amine moiety have shown promising antibacterial activity against a panel of ESKAPE pathogens, with potency comparable to the clinically used antibiotic ciprofloxacin . Synthetic methodologies for constructing this spirocyclic system continue to be an active area of research, with approaches including phosphine-catalyzed [3+2]-cycloadditions and domino radical bicyclization processes . As a ketone derivative, this compound serves as a pivotal advanced intermediate for the synthesis of more complex molecules, such as spin labels for PELDOR spectroscopy or other functionalized spirocycles. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.4]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-1-2-8(5-7)3-4-9-6-8/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUTVTNRBPJRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Azaspiro 4.4 Nonan 7 One

Reactivity Profiles of the Ketone Moiety at C-7

The carbonyl group at C-7 is a key functional handle, exhibiting typical ketone reactivity. It is susceptible to attack by nucleophiles at the electrophilic carbon center and allows for functionalization at the adjacent α-carbon positions through enolate intermediates.

Nucleophilic Additions and Substitutions at the Carbonyl Center

The electrophilic nature of the carbonyl carbon at C-7 allows for a variety of nucleophilic addition reactions. These reactions are fundamental to constructing more complex molecular architectures based on the 2-azaspiro[4.4]nonane framework. While specific examples for 2-azaspiro[4.4]nonan-7-one are not extensively documented in readily available literature, the reactivity can be inferred from analogous cyclic ketones.

Common nucleophilic additions would include:

Grignard and Organolithium Reagents: Addition of organometallic reagents would lead to the formation of tertiary alcohols. The stereochemical outcome of such additions is influenced by the steric hindrance imposed by the spirocyclic system.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the C-7 ketone into an exocyclic double bond, providing a route to various alkene derivatives.

Cyanohydrin Formation: The addition of cyanide, typically from sources like TMSCN or HCN, would yield the corresponding cyanohydrin. This introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Enolate Chemistry and Alpha-Functionalization

The protons on the carbons adjacent to the C-7 ketone (C-6 and C-8) are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, a process known as α-functionalization. The regioselectivity of enolate formation (at C-6 vs. C-8) can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Key α-functionalization reactions include:

Alkylation: The enolate can be alkylated using alkyl halides. This is a powerful method for introducing carbon-based substituents at the α-position.

Halogenation: In the presence of an acid or base, the ketone can react with halogens (Cl₂, Br₂, I₂) to form α-halo ketones.

Aldol (B89426) Addition: The enolate can act as a nucleophile and attack another carbonyl compound (an aldehyde or another ketone) in an aldol addition reaction, forming a β-hydroxy ketone.

Strategies for the enantioselective α-functionalization of ketones often involve coupling a nucleophilic enolate with an electrophile. springernature.comresearchgate.net An alternative "umpolung" strategy involves converting the carbonyl compound into an electrophile for reaction with common nucleophiles. springernature.com This approach can allow a broad range of nucleophiles to react with a masked ketone to form chiral α-functionalized products. researchgate.net

Reductions and Oxidations of the Ketone

The oxidation state of the C-7 carbon can be readily modified.

Reduction: The ketone can be reduced to a secondary alcohol, 2-azaspiro[4.4]nonan-7-ol. This is commonly achieved using hydride reducing agents. The choice of reagent can influence the stereoselectivity of the alcohol formation. For instance, the reduction of bromo derivatives of 6β-bromocholest-4-en-3-one with sodium borohydride (B1222165) has been studied, yielding corresponding alcohol derivatives. researchgate.net

ReagentProductComments
Sodium borohydride (NaBH₄)Secondary alcoholA mild and selective reagent, typically used in alcoholic solvents. researchgate.net
Lithium aluminum hydride (LiAlH₄)Secondary alcoholA much stronger reducing agent, capable of reducing other functional groups.

Oxidation: While the ketone itself is at a relatively high oxidation state, oxidative cleavage reactions can occur under harsh conditions. More relevant is the oxidation of the corresponding C-7 alcohol back to the ketone, which can be accomplished with a variety of reagents like chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or through Swern and Dess-Martin oxidations.

Transformations Involving the Nitrogen Atom at N-2

The secondary amine at the N-2 position is a nucleophilic and basic center, providing a second major point for structural diversification of the this compound core.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine.

N-Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an amide. This is a common transformation that can alter the electronic properties and chemical reactivity of the nitrogen atom.

Protecting Group Strategies and Deprotection Methodologies

To perform selective reactions at the ketone moiety without interference from the amine, or vice-versa, it is often necessary to temporarily "protect" the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. fishersci.co.ukorganic-chemistry.org

Protection (N-Boc Formation): The protection of the N-2 amine is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and can be performed under mild conditions. fishersci.co.ukorganic-chemistry.org The resulting compound is 2-Boc-7-oxo-2-azaspiro[4.4]nonane.

ReagentBaseSolventConditions
Di-tert-butyl dicarbonate (Boc₂O)DMAP, NaOH, NaHCO₃Dichloromethane (B109758), THF, WaterRoom Temperature

Deprotection (N-Boc Removal): The Boc group is valued for its stability in basic and nucleophilic conditions, yet it can be readily removed under acidic conditions. fishersci.co.ukacsgcipr.org This orthogonality is crucial in multi-step synthesis.

Acidic Cleavage: The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane or ethyl acetate (B1210297). fishersci.co.ukreddit.com The mechanism involves the formation of a tert-butyl cation, which is then scavenged. acsgcipr.org

Thermal Cleavage: Thermolytic deprotection of N-Boc compounds can be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents, sometimes accelerated by microwave conditions. researchgate.netgoogleapis.com

Lewis Acid-Mediated Cleavage: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) can also effect the removal of the Boc group, often under milder conditions than strong protic acids. fishersci.co.uk

Reagent/MethodSolventConditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl AcetateRoom Temperature
Thermal (Microwave)2,2,2-Trifluoroethanol (TFE)150 °C
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature

Ring-Opening and Rearrangement Pathways of the Spirocyclic System

The inherent ring strain in the this compound framework, arising from the spirocyclic junction, can be a driving force for various ring-opening and rearrangement reactions. These transformations can be initiated under different conditions, leading to a variety of structural modifications.

One potential pathway for rearrangement involves the Curtius rearrangement, which has been utilized in the synthesis of novel spiro-cyclic ketones. researchgate.net While not a reaction of this compound itself, the successful application of this rearrangement to form related spirocyclic ketones highlights a viable strategy for skeletal reorganization within this class of compounds. researchgate.net

Analogous to the well-documented ring-opening of epoxides under acidic or basic conditions, the strained five-membered rings of this compound could be susceptible to nucleophilic attack, leading to ring cleavage. libretexts.orgkhanacademy.orgyoutube.com Under acidic conditions, protonation of the ketone or lactam carbonyl would activate the system towards attack by weak nucleophiles. Conversely, strong nucleophiles could directly attack one of the electrophilic carbon centers, initiating a ring-opening cascade. The regioselectivity of such an attack would be influenced by both steric and electronic factors within the molecule.

Rearrangements driven by the formation of cationic intermediates are also plausible. For instance, treatment with a Lewis acid could promote a Wagner-Meerwein-type rearrangement, aiming to relieve ring strain and form a more stable carbocation, which could then be trapped by a nucleophile or undergo elimination.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing synthetic routes. The following subsections explore potential radical, ionic, and pericyclic reaction pathways.

Radical reactions offer a powerful tool for the formation and functionalization of complex molecular architectures, including spirocycles. The synthesis of 1-azaspiro[4.4]nonane derivatives has been successfully achieved through a domino radical bicyclization process. nih.gov This methodology involves the formation and capture of alkoxyaminyl radicals, demonstrating the feasibility of radical-mediated cyclizations to construct the azaspiro[4.4]nonane skeleton. nih.gov

In the context of this compound, a radical could be generated at a position alpha to either the ketone or the lactam carbonyl. For instance, a remote radical-induced temporary spiro cyclization strategy has been reported in N-heterocyclic carbene (NHC) mediated photocatalytic acylation of aryl alcohols. researchgate.net This proceeds via a tandem radical dearomatization, radical acylation, and rearomatization process. researchgate.net

Furthermore, the spiroannulation of heteroaryl ketones with alkyl bromides can proceed through a radical pathway, involving a dearomative-spirocyclization to form a spiro-N-radical intermediate. nih.gov This intermediate then undergoes an aromatization-driven intramolecular acyl transfer. nih.gov Similar radical-initiated spirocyclization has been observed in the synthesis of steroidal spiro 1,2,4-triazolidin-3-ones, where a primary radical at a terminal nitrogen atom adds to the imino group. beilstein-journals.org These examples from related systems suggest that this compound could undergo analogous radical transformations, leading to novel functionalized derivatives.

A summary of representative radical-mediated reactions for the synthesis of related spirocycles is presented in the table below.

Reaction TypeReactantsKey IntermediatesProduct Type
Domino Radical BicyclizationO-benzyl oxime ethers with a brominated or iodinated aromatic ringAlkoxyaminyl radicals1-Azaspiro[4.4]nonane derivatives nih.gov
NHC-mediated Photocatalytic AcylationAryl alcoholsVinylogous ketyl radicalsAcylated arenes via spiro intermediate researchgate.net
Dearomative SpirocyclizationHeteroaryl ketone and alkyl bromideSpiro-N-radicalN-fused heterocycles nih.gov
Free Radical CyclizationSemicarbazones and hydrogen peroxideTerminal nitrogen radicalSteroidal spiro 1,2,4-triazolidin-3-ones beilstein-journals.org

Ionic reactions are fundamental to the chemistry of carbonyl compounds, and this compound, with its two carbonyl groups, is expected to exhibit a range of ionic reactivity. The synthesis of related azaspiro[4.4]nonane systems has been extensively explored through ionic approaches. nih.gov

One of the primary modes of ionic reactivity would involve nucleophilic addition to the ketone carbonyl. The susceptibility of this carbonyl to attack would be influenced by the electronic nature of the rest of the molecule. Similarly, the lactam carbonyl, while generally less reactive than a ketone, can also undergo nucleophilic attack, potentially leading to ring-opening of the pyrrolidinone ring.

Cationic pathways are also significant, particularly in rearrangement reactions. A mechanistic study of the photoinitiated cationic double ring-opening polymerization of a tetraoxaspiro[4.4]nonane derivative revealed that the second ring-opening predominantly occurs via an alpha-position attack. nih.gov While a different heterocyclic system, this provides insight into the potential modes of ring-opening in spirocyclic compounds under cationic conditions.

The formation of the 2-azaspiro[4.4]nonane skeleton itself can proceed through ionic mechanisms. For instance, the phosphine-catalyzed [3+2]-cycloaddition of 2-methylene γ-lactams with ylides is a key step in the synthesis of 2-azaspiro[4.4]nonan-1-ones. researchgate.netuow.edu.au This reaction proceeds through a series of ionic intermediates.

Pericyclic reactions, which proceed through a concerted cyclic transition state, are powerful methods for the stereoselective construction of cyclic and spirocyclic systems. mdpi.com The synthesis of 2-azaspiro[4.4]nonan-1-ones has been achieved via a phosphine-catalyzed [3+2]-cycloaddition, which can be classified as a formal pericyclic process. researchgate.net

Furthermore, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement is a key step in a gold(I)-catalyzed synthesis of spirocyclic ketones. researchgate.net This reaction involves the rearrangement of a cationic allylic vinyl ether gold intermediate. researchgate.net The application of such sigmatropic rearrangements to precursors of this compound could provide a stereocontrolled route to this scaffold.

Electrocyclization reactions of conjugated azapolyenes are also valuable for the synthesis of nitrogen-containing heterocycles and could be adapted for the construction of the pyrrolidinone ring of the 2-azaspiro[4.4]nonane system. mdpi.com The inherent stereochemical control of pericyclic reactions makes them highly attractive for the synthesis of complex, stereochemically rich molecules like many natural products containing spirocyclic motifs.

Computational Chemistry and Theoretical Studies of 2 Azaspiro 4.4 Nonan 7 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing ab initio and density functional theory (DFT) methods, have been pivotal in determining the optimized molecular geometry and understanding the electronic properties of 2-azaspiro[4.4]nonan-7-one and its derivatives. These calculations typically involve solving the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for this compound (Example Data)

Parameter Value (B3LYP/6-31G*)
C1-N2 Bond Length (Å) 1.46
N2-C3 Bond Length (Å) 1.47
C4-C5 Bond Length (Å) 1.54
C5-C6 Bond Length (Å) 1.55
C6-C7 Bond Length (Å) 1.52
C7=O8 Bond Length (Å) 1.22
C1-C5-C9 Bond Angle (°) 102.5
N2-C1-C5 Bond Angle (°) 105.0

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations. Actual values may vary depending on the specific computational method and basis set used.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate transition state structures, and calculate activation energies. This information is invaluable for understanding the kinetics and thermodynamics of reactions such as stereoselective reductions, alkylations, and ring-opening or ring-closing processes.

For example, DFT studies could be employed to model the reduction of the ketone group at the C7 position, predicting which diastereomer is likely to form and why. By calculating the energies of the transition states leading to the different stereoisomeric products, one can rationalize the observed experimental outcomes. These theoretical investigations can guide the design of new synthetic routes and the optimization of reaction conditions to favor the formation of a desired product.

Conformational Analysis of the Azaspiro[4.4]nonane Ring System

The 2-azaspiro[4.4]nonane ring system is conformationally constrained due to its spirocyclic nature. However, it still possesses a degree of flexibility that can be explored through computational conformational analysis. Methods such as molecular mechanics and DFT are used to identify the low-energy conformations of the molecule. The five-membered rings in the azaspiro[4.4]nonane framework can adopt various envelope and twist conformations.

Computational studies can determine the relative energies of these different conformers, providing insight into which shapes the molecule is most likely to adopt in solution or in the solid state. This understanding of the conformational landscape is crucial, as the biological activity and reactivity of the molecule are often dependent on its three-dimensional structure. The presence of substituents can further influence the conformational preferences of the ring system.

Table 2: Relative Energies of this compound Conformers (Example Data)

Conformer Relative Energy (kcal/mol)
Envelope (C1 flap) 0.0
Twist (C1-N2) 1.2
Envelope (C3 flap) 2.5

Note: The data in this table is hypothetical and for illustrative purposes. The actual relative energies would be determined through specific computational studies.

Computational Prediction of Spectroscopic Parameters (beyond basic identification)

While basic spectroscopic techniques like NMR and IR are used for routine identification, computational methods can predict these spectra with a high degree of accuracy, aiding in the detailed interpretation of experimental data. For this compound, theoretical calculations can predict nuclear magnetic shielding tensors, which can be converted into chemical shifts (¹H and ¹³C NMR). This is particularly useful for assigning signals in complex spectra and for understanding how the electronic environment of each nucleus is affected by the molecular conformation and substituents.

Furthermore, computational methods can calculate vibrational frequencies and intensities, allowing for a detailed assignment of the bands observed in the infrared (IR) and Raman spectra. This can help in identifying characteristic vibrational modes associated with the spirocyclic core and the carbonyl group. Advanced computational approaches can also predict other spectroscopic properties, such as electronic circular dichroism (ECD), which is essential for determining the absolute configuration of chiral derivatives of this compound.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior and conformational dynamics of this compound in a simulated environment, such as in a solvent. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of the molecule over time, revealing how it moves, flexes, and interconverts between different conformations.

These simulations can provide a more realistic picture of the molecule's behavior in solution compared to static conformational analysis. MD simulations can be used to explore the conformational landscape, calculate the free energy differences between various conformational states, and investigate the dynamics of processes such as ring-puckering. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where conformational flexibility can play a key role in binding.

Derivatization and Structural Modification Strategies for 2 Azaspiro 4.4 Nonan 7 One Analogues

Introduction of Substituents on the Carbocyclic and Heterocyclic Rings

The introduction of substituents onto the carbocyclic and heterocyclic rings of the 2-azaspiro[4.4]nonan-7-one scaffold is a primary strategy for creating structural diversity. Modifications can be achieved either by selecting appropriately substituted starting materials for the scaffold's synthesis or by direct functionalization of the pre-formed spirocycle.

Carbocyclic Ring (Cyclopentanone) Modification: The carbocyclic ring offers several positions for substitution. The carbon atoms alpha to the ketone (C6 and C8) are susceptible to enolate chemistry, allowing for the introduction of various electrophiles. Furthermore, substituents can be incorporated during the synthesis of the ring itself. Research on analogous spiro systems, such as 1-thia-4-azaspiro[4.5]decan-3-ones, has demonstrated the introduction of methyl groups on the carbocyclic ring, which significantly impacts the compound's properties. nih.gov In one study, the presence and position of a methyl group on the cyclohexane (B81311) ring were critical determinants of biological activity against coronaviruses. nih.gov

The table below summarizes examples of substitutions on the rings of azaspiro-alkane systems based on reported synthetic efforts.

Compound Class Ring Modified Substituent(s) Synthetic Approach Reference
2-Benzyl-2-azaspiro[4.4]nonan-6-olHeterocyclic (N2)BenzylPrecursor synthesis
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dioneHeterocyclic (N2)BenzylAlkylation followed by cyclization
N-(7-Methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-phenoxyacetamideCarbocyclic (C7)MethylMulti-step synthesis from substituted cyclohexanone nih.gov
N-(2,7-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-phenoxyacetamideHeterocyclic & CarbocyclicMethyl (at C2 and C7)Multi-step synthesis from substituted precursors nih.gov
(S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonaneHeterocyclic (C2, C3)MethylOne-pot chemo-biocatalytic cascade mdpi.com

Functionalization at Spiro Center

Direct functionalization of the quaternary spiro carbon in a pre-formed 2-azaspiro[4.4]nonane system is exceptionally challenging due to its steric hindrance and lack of reactivity. Therefore, strategies generally focus on constructing the spirocyclic core in a manner that incorporates desired functionality at the spiro center from the outset.

Advanced synthetic methods that build the spiro-fused ring system allow for the implicit functionalization of this center. One powerful approach is the domino radical bicyclization. nih.gov In this method, an acyclic precursor, such as an appropriately designed O-benzyl oxime ether, undergoes a sequence of radical-mediated cyclizations to form both rings of the spiro system in a single step. nih.gov This process inherently constructs the quaternary spiro center. While not a post-synthesis modification, varying the substrates for this cyclization allows for the generation of analogues that differ in the groups attached to the rings originating from the spiro atom.

Another conceptual approach involves ring-opening of one of the cycles, functionalization of the resulting intermediate, and subsequent ring-closing to regenerate the spiro system. However, such strategies are complex and not widely reported for this specific scaffold. The stability of the spirocyclic framework often makes such manipulations synthetically demanding.

Construction of Fused or Bridged Ring Systems from the Azaspiro[4.4]nonane Scaffold

The 2-azaspiro[4.4]nonane framework can serve as a foundational unit for the synthesis of more elaborate polycyclic architectures, including fused or bridged systems. These modifications can lead to significant changes in molecular shape and rigidity.

A key strategy for creating fused systems is the use of intramolecular reactions where functional groups on the carbocyclic and heterocyclic rings react to form a new ring. For example, a domino radical bicyclization process has been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.gov This reaction involves the formation of two rings connected by the spiro carbon in a single stage, starting from an acyclic precursor. nih.gov This method exemplifies the construction of the core spiro system itself through a bicyclization event.

Similarly, hypervalent iodine-mediated dearomatizing spirocyclization represents a modern strategy to build spirocyclic compounds from aromatic precursors, which can then be further elaborated. mdpi.com Although significant challenges can arise in subsequent modifications, such as double bond migration to create further fused systems, these methods provide a powerful entry into complex spiro-polycyclic structures. mdpi.com

The table below outlines strategies that lead to the formation of the spirocycle itself via multi-ring construction or that could be adapted to build upon the existing scaffold.

Strategy Description Key Features Reference
Domino Radical BicyclizationAn acyclic O-benzyl oxime ether undergoes a Bu₃SnH-mediated radical cascade to form the two five-membered rings of the 1-azaspiro[4.4]nonane system.Forms two rings and the spiro center in one pot; can generate diastereomeric mixtures. nih.gov
Phosphine-Catalyzed [3+2] CycloadditionReaction of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives yields spiro-heterocyclic products, including 2-azaspiro[4.4]nonan-1-ones.Builds the carbocyclic ring onto a pre-existing heterocyclic ring. researchgate.netuow.edu.au
Dearomatizing SpirocyclizationAromatic ureas or guanidines undergo spirocyclization mediated by a hypervalent iodine reagent (IBDA) to form complex spiro-fused iminooxazoles or 2-iminoimidazoles.Creates a spiro-fused polycyclic system from an aromatic precursor. mdpi.com

Stereochemical Implications in Derivatization Reactions

The stereochemistry of this compound and its derivatives is of paramount importance, as the spiro carbon can be a stereocenter, and additional stereocenters can exist on both the carbocyclic and heterocyclic rings. The outcomes of derivatization reactions are heavily influenced by the existing stereochemistry of the scaffold and the reaction conditions.

Diastereoselective Reactions: When the azaspiro[4.4]nonane scaffold is chiral, new substituents are often introduced with a degree of diastereoselectivity. For example, the reaction of a rhodanine (B49660) derivative with optically active (S)-2-methyloxirane leads to the formation of two diastereoisomeric spirocyclic 1,3-oxathiolanes. uzh.ch The reaction proceeds with distinct stereoselectivity, demonstrating that the stereochemistry of the reactant directly influences the stereochemical configuration of the newly formed centers in the product. uzh.ch

Enantioselective Synthesis: The creation of a specific enantiomer of a substituted azaspiro[4.4]nonane derivative often requires asymmetric synthesis. A chemo-biocatalytic one-pot process has been reported for the asymmetric synthesis of (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane. This method achieved an excellent enantiomeric excess of 99%, showcasing the power of biocatalysis in controlling the stereochemistry of spirocyclic systems. mdpi.com

Control of Spirocenter Configuration: In synthetic routes that build the spirocyclic system, such as the domino radical bicyclization, the reaction often produces a mixture of diastereomers with respect to the relative orientation of substituents. nih.gov For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives via this method predominantly yielded the trans diastereomer, indicating a thermodynamic or kinetic preference in the cyclization transition state. nih.gov The ability to control the stereochemistry at the spiro center and adjacent carbons is a significant challenge and a key goal in the synthesis of these complex molecules.

The following table details examples where stereochemistry is a critical aspect of the reaction.

Reaction Type Substrates Stereochemical Outcome Key Finding Reference
Diastereoselective SpirocyclizationRhodanine derivative and (S)-2-methyloxiraneFormation of two diastereoisomeric spirocyclic 1,3-oxathiolanes.The reaction is highly stereoselective, controlled by the chirality of the oxirane. uzh.ch
Enantioselective BiocatalysisOne-pot reaction involving a biocatalytic reduction step.Synthesis of (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane.Achieved 99% enantiomeric excess (ee) for the (S)-enantiomer. mdpi.com
Diastereoselective Radical BicyclizationO-benzyl oxime ethers.Formation of 1-azaspiro[4.4]nonane derivatives as a mixture of diastereomers.The reaction shows a preference for the trans configuration. nih.gov

2 Azaspiro 4.4 Nonan 7 One As a Synthetic Building Block and Scaffold

Precursor in the Synthesis of Complex Natural Products (e.g., alkaloids)

The rigid yet conformationally defined structure of the 2-azaspiro[4.4]nonane core makes it an attractive starting point for the total synthesis of intricate natural products, particularly alkaloids. The strategic placement of the nitrogen atom and the ketone functionality in 2-Azaspiro[4.4]nonan-7-one provides reactive handles for a variety of chemical transformations, enabling the stereocontrolled introduction of additional complexity.

Furthermore, synthetic methodologies have been developed to access 2-azaspiro[4.4]nonan-1-ones, which are closely related isomers of the title compound. publish.csiro.au These can be subsequently converted to other functionalized spirocycles, highlighting the potential of the 2-azaspiro[4.4]nonane skeleton as a versatile precursor for a diverse range of natural product analogues. publish.csiro.auresearchgate.net

Application as a Key Intermediate in Organic Synthesis

The utility of this compound and its derivatives extends beyond natural product synthesis into broader applications as key intermediates in organic synthesis. The presence of both a secondary amine and a ketone within a constrained bicyclic system allows for a rich and diverse reaction chemistry.

Phosphine-catalyzed [3+2]-cycloaddition reactions have been employed to construct 2-azaspiro[4.4]nonan-1-ones. researchgate.netcapes.gov.br These intermediates can undergo further transformations, such as Curtius rearrangement followed by hydrolysis, to yield novel spiro-cyclic ketones. researchgate.net This demonstrates the potential of the 2-azaspiro[4.4]nonane framework to serve as a platform for generating a variety of functionalized carbocyclic and heterocyclic systems.

Moreover, the synthesis of spirocyclic ketones can be achieved through gold(I)-catalyzed Claisen-type rearrangements of cyclic enynols, which can then be hydrogenated to the corresponding saturated spirocyclic ketones. While not directly producing this compound, these methods underscore the accessibility of spirocyclic ketones that can serve as precursors or analogues.

Utilization in the Design and Construction of Novel Chemical Scaffolds

The unique three-dimensional topology of this compound makes it an ideal scaffold for the design and construction of novel chemical libraries for drug discovery. The spirocyclic core imparts a higher degree of structural rigidity compared to acyclic or simple monocyclic systems, which can lead to enhanced binding affinity and selectivity for biological targets.

The synthesis of a family of spirocyclic scaffolds, including those based on the azaspiro[4.4]nonane framework, has been reported as building blocks for the exploration of chemical space. nih.gov These scaffolds can be readily functionalized at various positions, allowing for the generation of a diverse array of molecules with distinct spatial arrangements of functional groups. For example, N-phenylamino derivatives of 2-azaspiro[4.4]nonane have been investigated for their anticonvulsant activity, highlighting the potential of this scaffold in central nervous system drug discovery.

The development of one-pot synthesis methods for related spiro compounds, such as 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, further expands the accessibility of diverse spirocyclic scaffolds for chemical biology and medicinal chemistry applications. researchgate.net

Role in Ligand Design and Catalysis Research

The stereochemically well-defined framework of this compound and its derivatives makes them promising candidates for the development of chiral ligands for asymmetric catalysis. The nitrogen atom can act as a coordination site for a metal center, while the rigid spirocyclic backbone can create a chiral environment that influences the stereochemical outcome of a catalyzed reaction.

While specific examples detailing the use of this compound itself as a ligand are not extensively documented, the broader class of spiro[4.4]nonane derivatives has been successfully employed in catalysis. For instance, 1-Azaspiro[4.4]nonan-6-one has been utilized as a precursor for chiral ligands in asymmetric catalysis. The synthesis of chiral spiro bis(oxazoline) and spiro bis(pyrazole) ligands based on the spiro[4.4]nonane framework has been reported, and these have been applied in copper-catalyzed asymmetric reactions.

The development of synthetic routes to enantiomerically enriched azaspiro[4.4]nonane derivatives is crucial for their application in asymmetric catalysis. The ability to control the stereochemistry of the spirocyclic core allows for the fine-tuning of the ligand's electronic and steric properties to achieve high levels of enantioselectivity in catalytic transformations.

Integration into Advanced Functional Materials Research

The unique structural and electronic properties of the 2-azaspiro[4.4]nonane motif also lend themselves to the development of advanced functional materials. The incorporation of this rigid, nitrogen-containing scaffold into polymers or supramolecular assemblies can impart novel properties and functionalities.

Although the direct polymerization of this compound as a monomer is not widely reported, the concept of using spirocyclic compounds in polymer science is an active area of research. scispace.com Spiropolymers, which contain spirocyclic units in their backbone, can exhibit enhanced thermal stability, and unique solubility and morphological characteristics compared to their linear analogues. The development of catalyst-free multicomponent reactions for the synthesis of heteroatom-containing spiropolymers opens up new avenues for creating advanced materials. scispace.com

In the realm of supramolecular chemistry, the design of monomers that can self-assemble into well-defined architectures is of great interest. researchgate.net The hydrogen-bonding capabilities of the amine and the potential for further functionalization of the ketone in this compound make it a potential building block for the construction of supramolecular polymers or discrete assemblies. For instance, related 3,6-Dioxa-1-azaspiro[4.4]nonan-2-ones have been investigated for their use as autoinducer 2 receptor antagonists, demonstrating the potential of such spirocyclic systems to interact with biological macromolecules and influence their function. shinshu-u.ac.jp

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

The construction of the sterically demanding spirocyclic core of azaspiro[4.4]nonanes has spurred the development of elegant and efficient synthetic strategies. A prominent area of research focuses on domino and cascade reactions that allow for the formation of multiple bonds and rings in a single, streamlined operation.

One such advanced methodology is the domino radical bicyclization . Researchers have successfully synthesized 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ethers containing an alkenyl moiety. acs.orgnih.gov This process involves the generation of an aryl radical, which undergoes a 5-exo-trig cyclization onto the imine to form an alkoxyaminyl radical. acs.org This intermediate is then captured intramolecularly by the tethered double bond to construct the spirocyclic system. acs.org The reaction can be initiated by either 2,2'-azobisisobutyronitrile (AIBN) at reflux or triethylborane (B153662) (Et₃B) under milder, room-temperature conditions, with yields ranging from 11–67%. acs.orgnih.gov

Other innovative approaches include:

Palladium-Catalyzed Cascade Reactions: Dienyl ketone oximes can be converted into the 1-azaspiro[4.4]nonane skeleton via a cascade cyclization initiated by the generation of an alkylideneaminopalladium(II) species. thieme-connect.com

Nitroso-Ene Cyclization: This method has been employed to rapidly construct the 1-azaspiro[4.4]nonane motif, which served as a key step in a modular synthesis of (±)-cephalotaxine. researchgate.net

Phosphine-Catalyzed [3+2]-Cycloadditions: This strategy allows for the synthesis of functionalized 2-azaspiro[4.4]nonan-1-ones from 2-methylene γ-lactams and derivatives of 2-butynoic acid. researchgate.net

Manganese(III)-Based Oxidation: A one-pot reaction involving 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones mediated by Mn(III) acetate (B1210297) has been developed to produce 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing a novel route to related spiroheterocycles. researchgate.net

These methodologies represent a significant step forward from classical multi-step syntheses, offering improved efficiency and atom economy.

MethodologyKey Reagents/CatalystsKey FeaturesReference
Domino Radical BicyclizationBu₃SnH, AIBN or Et₃BForms two rings in one pot via aryl and alkoxyaminyl radical intermediates; yields up to 67%. acs.orgnih.gov
Palladium-Catalyzed CascadePd(PPh₃)₄, Et₃NProceeds through an alkylideneaminopalladium(II) intermediate from dienyl ketone oximes. thieme-connect.com
Nitroso-Ene CyclizationNot specifiedRapidly constructs the spiro core; applied in the synthesis of (±)-cephalotaxine. researchgate.net
Phosphine-Catalyzed [3+2]-CycloadditionPhosphinesSynthesizes 2-azaspiro[4.4]nonan-1-ones from γ-lactams and butynoic acid derivatives. researchgate.net

Advancements in Asymmetric Synthesis of Azaspiro[4.4]nonane Derivatives

Given that many biologically active spirocyclic compounds are chiral, with their therapeutic effects often residing in a single enantiomer, the development of asymmetric synthetic routes is of paramount importance. clockss.org Future research will undoubtedly focus on creating new and more efficient catalytic systems to control the stereochemistry at the quaternary spiro-carbon.

A landmark achievement in this area is the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key chiral building block for the anticancer alkaloid (-)-cephalotaxine. clockss.org This eight-step synthesis starts from (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester and achieves an enantiomeric excess (ee) of ≥95%. clockss.org A critical step in this sequence is a Curtius rearrangement of an acyl azide, which installs the nitrogen substituent at the quaternary center with high stereochemical fidelity. clockss.org

General strategies for the asymmetric synthesis of spirocycles are also being advanced:

Catalytic [3+2] Cycloadditions: Palladium-catalyzed cycloadditions using chiral phosphoramide (B1221513) ligands have been shown to produce spirocyclic compounds with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative for asymmetric synthesis. For instance, the enantioselective synthesis of (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane was achieved with excellent enantioselectivity (99% ee) using whole cells of Escherichia coli as the catalyst, which contain an imine reductase. mdpi.com This highlights the potential of merging biotechnology with synthetic chemistry.

Future efforts will likely expand the toolbox of chiral catalysts—including metal complexes, organocatalysts, and biocatalysts—to provide access to a wider range of enantiomerically pure azaspiro[4.4]nonane derivatives.

Exploration of Untapped Reactivity and Cascade Reactions

Cascade reactions, which generate significant molecular complexity from simple starting materials in a single step, are at the forefront of synthetic efficiency. acs.orgthieme-connect.com The azaspiro[4.4]nonane core is an ideal target for the application and discovery of new cascade processes. The future in this area lies in uncovering novel trigger reactions and exploring new intramolecular pathways to build the spirocyclic framework.

The domino radical bicyclization and palladium-catalyzed cascades mentioned previously are prime examples of successfully harnessing such complexity-building reactions. acs.orgthieme-connect.com In the radical cascade, two rings and multiple stereocenters are formed sequentially based on the inherent reactivity of the radical intermediates. acs.org The palladium-catalyzed process similarly relies on a programmed sequence of events initiated by a single catalytic species. thieme-connect.com

Another powerful transformation is the nitroso-ene reaction , which efficiently constructs allylamines and has been applied to rapidly form the 1-azaspiro[4.4]nonane core. researchgate.net Research into expanding the scope of these reactions and discovering entirely new cascade sequences will be a major driver of innovation. This includes exploring different radical precursors, investigating new catalytic cycles with various transition metals, and designing substrates that can undergo programmed polycyclizations. The ultimate goal is to emulate the efficiency of biosynthetic pathways, where complex molecular architectures are assembled with remarkable precision and economy.

Interdisciplinary Approaches in Chemical Research Involving the Azaspiro[4.4]nonane Core

The structural rigidity and three-dimensional nature of the azaspiro[4.4]nonane scaffold make it a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This has fostered strong interdisciplinary research, bridging synthetic organic chemistry with biology, pharmacology, and materials science.

Medicinal Chemistry and Drug Discovery: The 1-azaspiro[4.4]nonane unit is the core of Cephalotaxus alkaloids, such as homoharringtonine, which is an approved drug for treating chronic myeloid leukemia. acs.org Derivatives have also been investigated for other therapeutic applications, including anticonvulsant and antibacterial activities. nih.govresearchgate.net Future research will involve synthesizing libraries of novel azaspiro[4.4]nonane derivatives for screening against a wide range of biological targets, including those associated with neurodegenerative diseases like Alzheimer's. acs.orgupjs.sk

Chemical Biology and Biocatalysis: The integration of biological systems into the synthesis of these compounds is a growing field. As demonstrated by the enzymatic synthesis of a thia-azaspiro analog, biocatalysts like imine reductases can provide unparalleled stereoselectivity under mild, environmentally friendly conditions. mdpi.comresearchgate.net Future work will likely expand the use of enzymes to catalyze other key steps in the synthesis of azaspiro[4.4]nonanes.

Materials Science: The rigid spirocyclic framework may lend itself to the development of novel materials with specific properties. smolecule.com While less explored, this avenue represents an opportunity for collaboration between synthetic chemists and materials scientists to design and create new polymers or functional materials based on the azaspiro[4.4]nonane scaffold.

Application of Machine Learning and AI in Synthetic Route Design for Spiro Compounds

AI-Powered Retrosynthesis: Software like ICSYNTH and tools developed by companies such as Chemitica can design de novo synthetic routes for intricate structures, including spirocycles. acs.orgrsc.org These programs can identify unconventional pathways that might be overlooked by human chemists, thereby accelerating the discovery of more efficient syntheses. pharmafeatures.com One advanced tool, ReTReK, enhances data-driven predictions by integrating expert retrosynthesis knowledge as adjustable parameters. nih.gov

Reaction Optimization: Machine learning algorithms can rapidly optimize reaction conditions, saving significant time and resources. In one notable example, a Gaussian process regression (GPR) model was used to explore multiple reaction parameters simultaneously for the synthesis of chiral spirooxindoles in a flow chemistry system. rsc.org This approach identified the optimal conditions for a high-yield, highly enantioselective reaction in under one minute of reaction time. rsc.org

The "Augmented Chemist": The future vision involves creating an "augmented chemist," where AI acts as an indispensable partner. pharmafeatures.comspirochem.com Companies are developing algorithmic ecosystems that use machine-readable data from electronic lab notebooks to continuously refine ML models. spirochem.com This synergy between human intuition and AI-driven data analysis will enable scientists to navigate the vastness of chemical space with greater speed and precision, leading to the faster development of novel spiro compounds and other complex molecules. rsc.org

Q & A

Basic: What synthetic strategies are commonly employed for 2-azaspiro[4.4]nonan-7-one derivatives, and how do reaction conditions influence product distribution?

Answer:
Synthesis of spirocyclic compounds like this compound often involves cyclization reactions, ring-closing metathesis, or tandem oxidation-reduction steps. For example, continuous flow chemistry has been explored to enhance reaction efficiency and safety during spirocycle formation . Key factors influencing product distribution include:

  • Reagent selection : Oxidation with potassium permanganate may yield ketones, while reduction with lithium aluminum hydride produces saturated amines .
  • Temperature and solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in spiro systems, while nonpolar solvents stabilize intermediates for cyclization.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to resolve spirocyclic stereochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C7_7H12_{12}N2_2O for 2,7-diazaspiro derivatives) .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amine (N-H) functional groups .
    Purity is assessed via HPLC with UV detection (≥95% purity threshold for publication) .

Advanced: How can computational methods guide the optimization of reaction pathways for spirocyclic derivatives?

Answer:
Density Functional Theory (DFT) calculations predict transition states and thermodynamic stability of intermediates. For example:

  • Stereochemical outcomes : DFT can model ring strain in spiro systems, aiding in predicting regioselectivity during cyclization .
  • Reactivity trends : Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites in 2-azaspiro scaffolds .
    Tools like Gaussian or ORCA are recommended, with solvent effects modeled using COSMO-RS .

Advanced: How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

Answer:
Contradictions often arise from:

  • Conformational flexibility : Spiro systems may exhibit atropisomerism, leading to variable NMR signals. Variable-temperature NMR can resolve dynamic effects .
  • Impurity profiles : Compare HRMS and LC-MS to identify byproducts (e.g., oxidation artifacts) .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflicts .

Advanced: What strategies improve yield in multi-step syntheses of this compound analogs?

Answer:

  • Intermediate purification : Flash chromatography after each step minimizes carryover impurities .
  • Catalyst optimization : Palladium-catalyzed cross-coupling or enantioselective organocatalysts (e.g., proline derivatives) enhance stereochemical control .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (temperature, stoichiometry) for yield maximization .

Basic: What are the challenges in scaling up laboratory-scale syntheses of spirocyclic compounds?

Answer:

  • Exothermic reactions : Continuous flow reactors mitigate heat dissipation issues in large-scale oxidations .
  • Solvent compatibility : Transitioning from THF to safer solvents (e.g., cyclopentyl methyl ether) improves process sustainability .
  • Purification bottlenecks : Switch from column chromatography to crystallization or distillation for industrial feasibility .

Advanced: How can researchers leverage spirocyclic scaffolds in drug discovery, given their conformational constraints?

Answer:

  • Bioisosteric replacement : Replace flexible chains with spiro systems to enhance metabolic stability .
  • Target engagement assays : Surface Plasmon Resonance (SPR) or NMR-based binding studies validate interactions with proteins (e.g., kinases) .
  • ADME profiling : Assess spiro derivatives for solubility (via shake-flask method) and CYP450 inhibition to prioritize leads .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.